molecular formula C7H3FN2O B1460595 3-Fluoro-4-formylpyridine-2-carbonitrile CAS No. 1288994-60-4

3-Fluoro-4-formylpyridine-2-carbonitrile

Cat. No. B1460595
CAS RN: 1288994-60-4
M. Wt: 150.11 g/mol
InChI Key: LSQKHMDBCFEVJD-UHFFFAOYSA-N
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Description

3-Fluoro-4-formylpyridine-2-carbonitrile is a chemical compound with the CAS Number: 1288994-60-4 . It has a molecular weight of 150.11 and its IUPAC name is 3-fluoro-4-formylpicolinonitrile . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for 3-Fluoro-4-formylpyridine-2-carbonitrile is 1S/C7H3FN2O/c8-7-5(4-11)1-2-10-6(7)3-9/h1-2,4H . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

3-Fluoro-4-formylpyridine-2-carbonitrile is a solid . It has a molecular weight of 150.11 .

Scientific Research Applications

Pharmaceutical Research

3-Fluoro-4-formylpyridine-2-carbonitrile: is a valuable intermediate in pharmaceutical research. Its fluorinated pyridine structure is beneficial for creating compounds with enhanced biological activity. The electron-withdrawing fluorine atom can influence the metabolic stability and bioavailability of potential drug candidates .

Agricultural Chemistry

In the field of agricultural chemistry, this compound serves as a precursor for the synthesis of herbicides and insecticides. The introduction of fluorine atoms into lead structures is known to improve physical, biological, and environmental properties of agrochemicals .

Material Science

The unique electronic properties of fluorinated pyridines make them suitable for use in material science, particularly in the development of organic semiconductors and conductive polymers. These materials are crucial for the advancement of electronic devices .

Radiolabeling for Imaging

3-Fluoro-4-formylpyridine-2-carbonitrile: can be used to synthesize 18F-labeled compounds, which are important in positron emission tomography (PET) imaging. This application is significant for non-invasive diagnostic techniques in medicine .

Synthesis of Fluorinated Building Blocks

This compound is also employed in the synthesis of various fluorinated building blocks, which are essential for the development of new chemical entities with potential therapeutic applications. The presence of both formyl and nitrile functional groups allows for versatile chemical transformations .

Environmental Science

Due to its fluorinated nature, 3-Fluoro-4-formylpyridine-2-carbonitrile is studied for its environmental impact, particularly in the degradation and persistence of fluorinated compounds in ecosystems. Understanding its behavior helps in assessing the ecological footprint of fluorinated chemicals .

properties

IUPAC Name

3-fluoro-4-formylpyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3FN2O/c8-7-5(4-11)1-2-10-6(7)3-9/h1-2,4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSQKHMDBCFEVJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1C=O)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-4-formylpyridine-2-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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